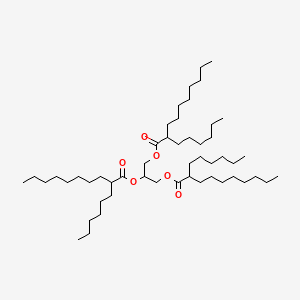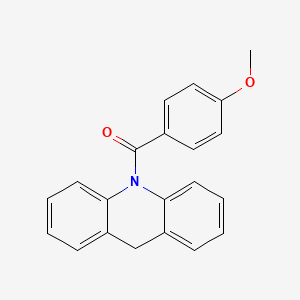
Cobalt(II) benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) benzoate is an inorganic compound with the chemical formula C₁₄H₁₀CoO₄. It is typically found as a pink crystalline solid and is known for its low solubility in water but good solubility in organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: Cobalt(II) benzoate can be synthesized by reacting cobalt carbonate (CoCO₃) with benzoic acid (C₇H₆O₂) in boiling water. The reaction produces this compound trihydrate, which can be crystallized from the solution . The reaction can be represented as:
CoCO3+2C7H6O2→Co(C7H5O2)2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt salts, such as cobalt chloride (CoCl₂) or cobalt sulfate (CoSO₄), with sodium benzoate (C₇H₅NaO₂) in an aqueous solution. The resulting this compound precipitates out of the solution and can be filtered and dried .
化学反应分析
Types of Reactions: Cobalt(II) benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) benzoate under specific conditions.
Reduction: It can be reduced to cobalt metal or lower oxidation states of cobalt.
Substitution: The benzoate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) can be used.
Substitution: Ligands such as ammonia (NH₃) or ethylenediamine (C₂H₄(NH₂)₂) can be used for substitution reactions.
Major Products:
Oxidation: Cobalt(III) benzoate.
Reduction: Cobalt metal or cobalt(II) complexes with different ligands.
Substitution: Cobalt complexes with new ligands.
科学研究应用
Cobalt(II) benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and hydrogenation reactions.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Industry: It is used in the production of pigments, coatings, and as a precursor for other cobalt compounds.
作用机制
The mechanism of action of cobalt(II) benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets through coordination bonds, influencing various biochemical pathways. For example, in catalytic applications, this compound can facilitate the transfer of electrons, thereby accelerating chemical reactions .
相似化合物的比较
Cobalt(II) acetate (C₄H₆CoO₄): Similar in structure but with acetate ligands instead of benzoate.
Cobalt(II) chloride (CoCl₂): A simple cobalt salt with chloride ions.
Cobalt(II) sulfate (CoSO₄): Another cobalt salt with sulfate ions.
Uniqueness: Cobalt(II) benzoate is unique due to its specific ligand (benzoate), which imparts distinct solubility and reactivity characteristics. Its ability to form stable complexes with various ligands makes it particularly useful in coordination chemistry and catalysis .
属性
分子式 |
C14H12CoO4 |
|---|---|
分子量 |
303.17 g/mol |
IUPAC 名称 |
benzoic acid;cobalt |
InChI |
InChI=1S/2C7H6O2.Co/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |
InChI 键 |
INYMVIMYGPZTDR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Co] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)



![Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
![6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13775213.png)

![2,3,6,7-Tetramethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B13775224.png)
![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775225.png)




